2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate
Overview
Description
2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate is a useful research compound. Its molecular formula is C18H44Cl4N4O12 and its molecular weight is 650.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate is metal ions . This compound, being a macrocyclic ligand, forms stable complexes with metal ions .
Mode of Action
2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate interacts with its targets by forming complexes with metal ions . This interaction results in the suppression of oxidation catalyzed by these metal ions .
Biochemical Pathways
The biochemical pathways affected by 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate are those involving oxidation reactions . The downstream effects include the suppression of oxidation catalyzed by metal ions .
Pharmacokinetics
As a macrocyclic ligand, it is expected to have good stability and selectivity towards its target metal ions .
Result of Action
The molecular and cellular effects of the action of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate include the formation of stable complexes with metal ions and the suppression of oxidation reactions catalyzed by these ions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate. For instance, the presence and concentration of target metal ions in the environment can affect the compound’s ability to form complexes and suppress oxidation reactions .
Biochemical Analysis
Biochemical Properties
2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate plays a significant role in biochemical reactions by acting as a chelating agent. It interacts with enzymes, proteins, and other biomolecules, forming stable complexes with metal ions. This interaction can alter the activity of metalloenzymes, influence protein folding, and affect the stability of nucleic acids. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in studying metal-dependent biochemical processes .
Cellular Effects
2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate influences various cellular processes. It can affect cell signaling pathways by chelating metal ions that are essential cofactors for certain signaling proteins. This can lead to changes in gene expression and cellular metabolism. The compound’s impact on metal ion homeostasis can also influence cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate exerts its effects through chelation of metal ions. This chelation can inhibit or activate enzymes by removing or providing essential metal cofactors. The compound can also bind to nucleic acids, stabilizing their structure and affecting gene expression. Additionally, it can interact with proteins, altering their conformation and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate can change over time. The compound is relatively stable under standard conditions, but its stability can be affected by factors such as pH, temperature, and the presence of other chemicals. Over time, the compound may degrade, leading to changes in its chelating ability and its effects on cellular functions .
Dosage Effects in Animal Models
The effects of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate vary with dosage in animal models. At low doses, the compound can effectively chelate metal ions without causing significant toxicity. At higher doses, it may lead to adverse effects such as metal ion depletion, oxidative stress, and toxicity to vital organs. Understanding the dosage effects is crucial for optimizing its use in research and therapeutic applications .
Metabolic Pathways
2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate is involved in various metabolic pathways, primarily through its role as a chelating agent. It interacts with enzymes and cofactors involved in metal ion metabolism, influencing metabolic flux and metabolite levels. The compound’s ability to modulate metal ion availability can have downstream effects on numerous biochemical pathways .
Transport and Distribution
Within cells and tissues, 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate is transported and distributed based on its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding its transport and distribution is essential for elucidating its cellular effects and optimizing its use in research .
Subcellular Localization
The subcellular localization of 2,2’,2’‘,2’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on metal ion homeostasis and biochemical processes. Its localization can impact its activity and function, making it a valuable tool for studying subcellular dynamics .
Properties
IUPAC Name |
2-[4,8,11-tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrate;tetrahydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O8.4ClH.4H2O/c23-15(24)11-19-3-1-4-20(12-16(25)26)8-10-22(14-18(29)30)6-2-5-21(9-7-19)13-17(27)28;;;;;;;;/h1-14H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30);4*1H;4*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFAYBMEEVMFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.O.O.O.O.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H44Cl4N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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